molecular formula C22H23N3O3 B2972645 N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898464-46-5

N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B2972645
CAS No.: 898464-46-5
M. Wt: 377.444
InChI Key: JFAXSPDZHTUSBZ-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives in Photovoltaic Applications

Quinoline derivatives have been explored for their photovoltaic properties, contributing to the development of organic–inorganic photodiode fabrication. Studies on specific quinoline compounds, like 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) and its chlorophenyl variant, revealed their potential in enhancing photodiode parameters, indicating their utility in improving solar cell technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial and Antitumor Activities

Quinoline derivatives have also shown significant promise in medicinal chemistry, with various compounds exhibiting antimicrobial and antitumor activities. For instance, some quinolin-4-one and 1,7-naphthyridin-4-one analogs synthesized demonstrated in vitro antitumor activity and inhibition against cdc2 kinase or cdc25 phosphatase, highlighting their potential as therapeutic agents (E.‐Subbagh et al., 1999).

Chemical Sensing and Environmental Monitoring

Quinoline derivatives have been employed as chemosensors for monitoring metal ions in biological and environmental samples. A study on a quinoline-based chemosensor demonstrated its effectiveness in detecting and quantifying Zn2+ ions in living cells and aqueous solution, underscoring the compound's utility in environmental monitoring and biological research (Park et al., 2015).

Electrochemical Applications

The electrochemical properties of quinoline derivatives have been explored, highlighting their potential in synthetic methodologies and materials science. For example, the electrochemical synthesis of specific quinoline derivatives in aprotic media offers new pathways for the development of novel compounds with potential applications in various industrial and research settings (Kumari & Sharma, 2011).

Properties

IUPAC Name

N-(4-ethylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-14-5-8-17(9-6-14)23-21(27)22(28)24-18-12-15-4-3-11-25-19(26)10-7-16(13-18)20(15)25/h5-6,8-9,12-13H,2-4,7,10-11H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAXSPDZHTUSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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